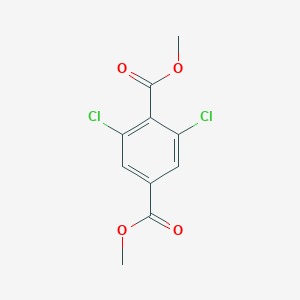

Dimethyl 2,6-dichloroterephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPWGMXOIYCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 2,6 Dichloroterephthalate and Analogous Isomers

Direct Esterification Routes to Dimethyl Dichloroterephthalates

The most straightforward approach to dimethyl dichloroterephthalates is the direct esterification of the corresponding dicarboxylic acid with methanol (B129727). This method is attractive due to its atom economy and is widely employed for the synthesis of various terephthalate (B1205515) esters. wikipedia.org

Esterification of Dichloroterephthalic Acid with Methanol under Acid Catalysis

Reflux Conditions with Acetyl Chloride and Methanol

An alternative method for esterification involves the in-situ generation of a more reactive acylating agent. While a direct procedure for the synthesis of dimethyl 2,6-dichloroterephthalate using acetyl chloride and methanol under reflux is not explicitly detailed in the reviewed literature, related methodologies suggest its feasibility. Acetyl chloride can react with the carboxylic acid to form a mixed anhydride, which is more susceptible to nucleophilic attack by methanol. Alternatively, acetyl chloride is known to react with alcohols to form esters, though its primary use in this context would likely be to activate the carboxylic acid. A general organic synthesis procedure involves quenching a reaction containing acetyl chloride with methanol, which results in the formation of methyl acetate, indicating the reactivity between these two reagents. orgsyn.org Another procedure describes the methanolysis of an acyl Meldrum's acid, formed using acetyl chloride, by refluxing in methanol to produce a methyl ester. orgsyn.org

Precursor Functionalization and Chlorination Sequences

Sandmeyer Chlorination via Diazonium Intermediates

The Sandmeyer reaction is a powerful tool for the introduction of chloro substituents onto an aromatic ring via a diazonium salt intermediate. This method is particularly useful for the synthesis of specific isomers that may be difficult to obtain through direct chlorination. For the synthesis of dimethyl dichloroterephthalates, a diamino-terephthalate precursor would be subjected to diazotization followed by treatment with a copper(I) chloride source.

A detailed procedure for the synthesis of dimethyl 2,5-dichloroterephthalate and dimethyl 2,3-dichloroterephthalate via a Sandmeyer reaction has been reported. The process starts with the corresponding dimethyl aminohaloterephthalate. For example, dimethyl 2-amino-5-chloroterephthalate is dissolved in aqueous hydrochloric acid and treated with an aqueous solution of sodium nitrite (B80452) at 0°C to form the diazonium salt. This intermediate is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is stirred at 0°C and then at room temperature to complete the transformation. Following extraction and purification by column chromatography, dimethyl 2,5-dichloroterephthalate was obtained with a 34% yield. A similar procedure starting from dimethyl 2-amino-3-chloroterephthalate afforded dimethyl 2,3-dichloroterephthalate in a comparable yield.

Intermediate Acid Chloride Routes

The conversion of the dicarboxylic acid to its more reactive acid chloride derivative, followed by esterification with methanol, is a highly effective method for the synthesis of dimethyl dichloroterephthalates. This two-step process often proceeds with high yields and avoids the equilibrium limitations of direct esterification.

A patent describes the synthesis of this compound from 2,6-dichloroterephthalic acid by first converting the diacid to its diacid chloride. This is typically achieved by refluxing the diacid in thionyl chloride. The resulting 2,6-dichloroterephthaloyl chloride is then reacted with methanol to afford the desired this compound. This method was reported to produce the final product in a high yield of 98%.

Comparative Synthetic Efficiency and Scalability of this compound with Related Analogs

The choice of a synthetic route for industrial production hinges on a careful evaluation of efficiency, scalability, cost, and environmental impact.

| Compound | Synthetic Method | Starting Material | Yield (%) | Scalability Considerations |

| This compound | Intermediate Acid Chloride Route | 2,6-Dichloroterephthalic acid | 98 | High-yielding, but uses thionyl chloride which requires careful handling. |

| Dimethyl 2,5-dichloroterephthalate | Sandmeyer Chlorination | Dimethyl 2-amino-5-chloroterephthalate | 34 | Multi-step process with moderate yield; potential for hazardous diazonium intermediates. |

| Dimethyl 2,3-dichloroterephthalate | Sandmeyer Chlorination | Dimethyl 2-amino-3-chloroterephthalate | Comparable to 34 | Similar to the 2,5-isomer, with challenges in handling diazonium salts. |

| Dimethyl terephthalate | Direct Esterification (Zeolite catalyst) | Terephthalic acid | 76.1 (selectivity) | Environmentally friendly catalyst, but may require high temperatures and pressures. |

| Dimethyl terephthalate | Intermediate Acid Chloride Route | Terephthalic acid | Quantitative | High-yielding but involves the use of reagents like phosgene (B1210022) or thionyl chloride. |

The intermediate acid chloride route for the synthesis of this compound appears to be the most efficient in terms of chemical yield, reaching an impressive 98%. However, the use of thionyl chloride raises concerns regarding safety and waste disposal on a large scale.

In contrast, the Sandmeyer reaction, while effective for producing specific isomers like dimethyl 2,5- and 2,3-dichloroterephthalate, provides significantly lower yields (around 34%). The handling of potentially explosive diazonium salt intermediates and the use of stoichiometric copper salts are additional drawbacks for large-scale production.

Direct esterification using traditional acid catalysts can be effective but often requires harsh conditions and can lead to corrosion issues. google.com The development of solid acid catalysts like zeolites presents a more sustainable alternative, although the reported selectivity of 76.1% for the non-chlorinated analog suggests that further optimization would be needed for chlorinated substrates. mdpi.com

For large-scale industrial production of related compounds like dimethyl 2,6-naphthalenedicarboxylate, continuous processes are often employed to enhance throughput and efficiency. google.com Such processes, however, require significant engineering to manage the handling of solids and prevent clogging of equipment. google.com The choice of solvent can also play a crucial role in the reaction rate and ease of product isolation. google.com

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2,6 Dichloroterephthalate

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms in Dimethyl 2,6-dichloroterephthalate are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent ester groups activates the aromatic ring towards attack by nucleophiles. This activation is crucial as unactivated aryl halides are generally unreactive towards nucleophilic substitution.

Reactions with Amines and Thiols

Similarly, thiols can react with this compound to form thioether derivatives. The reaction with a thiol, such as thiophenol, in the presence of a base would lead to the formation of the corresponding (phenylthio)terephthalate ester. The thiolate anion, being a potent nucleophile, readily attacks the electron-deficient aromatic ring.

| Nucleophile | Product | Reaction Type |

| Amine (e.g., Aniline) | Dimethyl 2-chloro-6-(phenylamino)terephthalate | Nucleophilic Aromatic Substitution (SNAr) |

| Thiol (e.g., Thiophenol) | Dimethyl 2-chloro-6-(phenylthio)terephthalate | Nucleophilic Aromatic Substitution (SNAr) |

Ester Hydrolysis Mechanisms and Carboxylic Acid Formation

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloroterephthalic acid, under both acidic and basic conditions. The mechanism of hydrolysis is a critical aspect of its chemistry, influencing the choice of reaction conditions for synthetic applications.

Acidic and Basic Hydrolysis Conditions

Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release methanol (B129727) and the carboxylic acid. The presence of the electron-withdrawing chlorine atoms can influence the rate of this reaction by affecting the electron density on the carbonyl carbon.

Base-catalyzed hydrolysis , or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. The reaction of this compound with a solution of sodium hydroxide in a suitable solvent like a mixture of tetrahydrofuran (B95107) and water at room temperature leads to the formation of the corresponding dicarboxylic acid upon acidification. viu.ca

A study on the hydrolysis of the parent compound, dimethyl terephthalate (B1205515) (DMT), revealed a two-step reaction pathway: DMT is first hydrolyzed to mono-methyl terephthalate (MMT), which is a relatively fast and irreversible step. researchgate.net The subsequent hydrolysis of MMT to terephthalic acid (TPA) is slower and reversible. researchgate.net The activation energy for the first step of DMT hydrolysis has been calculated to be 95 kJ/mol, and for the second step, it is 64 kJ/mol. viu.ca While these values are for the unsubstituted analog, they provide a baseline for understanding the hydrolysis of this compound.

| Condition | Reagents | Products |

| Acidic | H2O, H+ | 2,6-Dichloroterephthalic acid, Methanol |

| Basic | NaOH, H2O then H+ | 2,6-Dichloroterephthalic acid, Methanol |

Reduction Pathways and Derivative Formation

The ester functional groups in this compound can be reduced to alcohols, leading to the formation of 2,6-dichloro-1,4-benzenedimethanol. The choice of reducing agent is crucial for achieving the desired transformation.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of esters to primary alcohols. aip.org The reaction is typically carried out in an anhydrous ether solvent. The mechanism involves the nucleophilic attack of the hydride ion from LiAlH4 on the carbonyl carbon of the ester.

Sodium borohydride (B1222165) (NaBH4) is generally a milder reducing agent and is often used for the reduction of aldehydes and ketones. However, under certain conditions, such as in the presence of activating agents or at higher temperatures, it can also reduce esters. For instance, aromatic esters can be reduced by sodium borohydride in a mixture of THF and methanol.

The reduction of this compound provides a pathway to diol derivatives, which can be valuable building blocks in polymer chemistry and other synthetic applications.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH4) | 2,6-Dichloro-1,4-benzenedimethanol |

| Sodium Borohydride (NaBH4) (under specific conditions) | 2,6-Dichloro-1,4-benzenedimethanol |

Reaction Kinetics and Electronic Effects of Chlorine Substituents

The rates of the reactions discussed above are significantly influenced by the electronic effects of the chlorine substituents on the aromatic ring. The two chlorine atoms, being electronegative, exert a strong electron-withdrawing inductive effect (-I effect).

Hammett Analysis for Structure-Reactivity Correlations

The Hammett equation, log(k/k0) = σρ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. researchgate.net In this equation, k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

For this compound, a direct Hammett analysis is complex due to the presence of substituents in the ortho positions relative to each other and to the ester groups. Ortho substituents can introduce steric effects in addition to electronic effects, which can cause deviations from the standard Hammett equation. researchgate.net

However, we can qualitatively predict the electronic effects. The chlorine atoms are strongly electron-withdrawing, which would be reflected in a positive σ value. This electron withdrawal increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Therefore, for nucleophilic aromatic substitution reactions, the rate would be significantly enhanced compared to an unsubstituted analog. For ester hydrolysis, the electron-withdrawing effect of the chlorine atoms would also be expected to increase the rate of both acid- and base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic.

Computational Modeling of Reaction Sites (e.g., LUMO Maps)

Computational modeling serves as a powerful tool for elucidating the chemical reactivity of molecules like this compound. By employing quantum chemical calculations, it is possible to predict the most probable sites for nucleophilic or electrophilic attack, thereby providing valuable insights into the molecule's reaction mechanisms. One of the key applications of this approach is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the regions of a molecule most susceptible to accepting electrons, as in a nucleophilic attack.

For this compound, the aromatic ring is substituted with two electron-withdrawing chlorine atoms and two methyl ester groups. These substituents significantly influence the electron distribution across the benzene (B151609) ring, creating regions of varying electron density. The chlorine atoms, being highly electronegative, withdraw electron density from the carbon atoms to which they are attached (C2 and C6). Similarly, the methyl ester groups at the C1 and C4 positions also act as electron-withdrawing groups. This collective electron withdrawal depletes the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In a typical LUMO map of a substituted benzene ring, the lobes of the LUMO are often localized on the carbon atoms bearing electron-withdrawing groups, as these are the most electrophilic centers. For this compound, it is anticipated that the LUMO would have significant contributions from the carbon atoms bonded to the chlorine atoms (C2 and C6), as well as the carbonyl carbons of the ester groups. This would suggest that these are the primary sites for nucleophilic attack.

The following table summarizes the observed regioselectivity in the nucleophilic substitution of a related dichlorinated aromatic ester, providing a basis for predicting the potential reactivity of this compound.

| Compound | Reagent | Solvent | Site of Nucleophilic Attack |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperazine | Methanol | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Morpholine | Methanol | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Thiomorpholine | Methanol | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Benzene | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperazine | Benzene | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Morpholine | Benzene | C-2 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Thiomorpholine | Benzene | C-2 |

This table is based on findings from the study of a structurally related compound and is intended to be illustrative of the potential reactivity of this compound. researchgate.net

In the case of this compound, the absence of strongly activating nitro groups would likely result in lower reactivity compared to methyl 2,4-dichloro-3,5-dinitrobenzoate. However, the underlying principle of nucleophilic attack at the carbon atoms bearing the chlorine atoms is expected to hold. Computational modeling would be instrumental in precisely quantifying the relative electrophilicity of the different positions on the aromatic ring and predicting the most favorable reaction pathways. Such studies would typically involve the calculation of various reactivity descriptors, including atomic charges, Fukui functions, and the energies of potential reaction intermediates (e.g., Meisenheimer complexes), to provide a comprehensive understanding of the chemical behavior of this compound.

Advanced Applications of Dimethyl 2,6 Dichloroterephthalate in Polymer Science and Materials Development

Monomer Utilization in Polymer Synthesis

The presence of two ester functional groups makes Dimethyl 2,6-dichloroterephthalate an ideal monomer for step-growth polymerization, particularly in the production of polyesters. The chlorine atoms on the aromatic ring further expand its utility, enabling the engineering of polymers with specific, advanced functionalities.

Production of Polyesters and Copolyesters

This compound is primarily used as a monomer in the synthesis of polyesters and copolyesters through a polycondensation process. rsc.orgmdpi.com This process is analogous to the well-established method of producing Poly(ethylene terephthalate) (PET) from its non-chlorinated counterpart, Dimethyl terephthalate (B1205515) (DMT). wikipedia.org

The synthesis typically involves a two-step melt polymerization technique:

Transesterification: The this compound is reacted with a diol, such as ethylene (B1197577) glycol, at elevated temperatures (150-200°C) in the presence of a catalyst. In this stage, methanol (B129727) is eliminated as a byproduct.

Polycondensation: The resulting oligomers are then heated to higher temperatures (above 260°C) under a high vacuum. This facilitates further reaction between the oligomer chains, eliminating the diol and significantly increasing the polymer's molecular weight. researchgate.netmercer.edu

By incorporating this compound into the polymer backbone, either as the sole terephthalate monomer or as a comonomer with DMT, manufacturers can create copolyesters with a range of tailored properties. researchgate.net The specific ratio of chlorinated to non-chlorinated monomers allows for fine-tuning of the final material's characteristics.

Engineering of Flame-Retardant Polymer Systems via Halogenation

The two chlorine atoms in this compound are not merely structural; they are functional groups that impart inherent flame retardancy to the resulting polymers. acs.orgacs.org When a polymer containing these chlorinated units is exposed to a flame, it functions as a reactive flame retardant, interfering with the chemical reactions of combustion. alfa-chemistry.com

The mechanism of halogenated flame retardants is well-understood and primarily occurs in the gas phase. rsc.org

Mechanism of Halogenated Flame Retardancy

| Stage | Description |

|---|---|

| Thermal Decomposition | At the high temperatures of a fire, the C-Cl bonds in the polymer break, releasing chlorine radicals (Cl•) into the gaseous phase. |

| Radical Quenching | The combustion process is propagated by highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals. The released chlorine radicals react with these highly energetic radicals. |

| Inhibition of Combustion | This reaction forms less reactive molecules (like HCl) and a much less reactive halogen radical. By removing the key propagating radicals from the flame, the chain reaction of combustion is slowed or extinguished. alfa-chemistry.com |

This built-in flame retardancy is a significant advantage over additive flame retardants, which can leach out of the polymer over time. By chemically binding the flame-retardant component to the polymer backbone, a permanent and more reliable level of fire safety is achieved. rsc.org

Role in the Development of Advanced Materials with Specific Properties

The incorporation of this compound into polymer structures is a strategic approach to developing advanced materials. Its rigid and chlorinated aromatic structure directly influences the macroscopic properties of the polymer matrix.

Contribution to Thermal Stability in Polymer Matrices

The thermal stability of a polymer is its ability to resist degradation at high temperatures. The inclusion of this compound enhances the thermal stability of polyesters. researchgate.net This enhancement is attributed to two main structural features:

Rigid Aromatic Ring: The benzene (B151609) ring in the monomer is inherently rigid. Integrating this rigid structure into the polymer backbone restricts the thermal motion of the polymer chains, requiring more energy to initiate thermal degradation. researchgate.netmercer.edu

Polymers with higher thermal stability can be used in more demanding applications, such as in automotive components, electronics, and advanced packaging, where resistance to heat is crucial. researchgate.net

Functionalization for Tailored Material Characteristics

The chlorine atoms on the terephthalate ring serve as reactive sites for post-polymerization modification. This allows for the synthesis of a base polymer which can then be chemically altered to introduce a wide variety of new functionalities. The primary mechanism for this is Nucleophilic Aromatic Substitution (SNAr). openstax.orglibretexts.org

In an SNAr reaction, a nucleophile (a chemical species rich in electrons) attacks the aromatic ring and displaces one of the chlorine atoms (a good leaving group). nih.gov The two electron-withdrawing ester groups on the ring make the carbon atoms attached to the chlorine atoms electron-deficient and thus susceptible to nucleophilic attack. openstax.orglibretexts.org

Potential Functionalization Reactions via SNAr

| Nucleophile | Introduced Functional Group | Potential Change in Material Property |

|---|---|---|

| Amines (R-NH₂) | Amino groups | Improved dyeability, adhesion, or sites for further cross-linking. rsc.org |

| Alkoxides (R-O⁻) | Ether linkages | Modified solubility, flexibility, or optical properties. |

This ability to functionalize the polymer after its initial synthesis provides a versatile platform for creating a diverse range of materials with precisely tailored characteristics, all from a common polymeric precursor.

Insights from Polyethylene (B3416737) Terephthalate (PET) Depolymerization and Recycling Research

The chemical recycling of post-consumer PET waste is a cornerstone of the circular economy, aiming to break down the polymer into its constituent monomers, which can then be purified and used to create new, high-quality plastics. rsc.orgnih.gov One of the primary products of PET chemical recycling is its monomer, Dimethyl terephthalate (DMT). wikipedia.orgpatsnap.com

Several depolymerization technologies are employed to achieve this:

Methanolysis: The most direct route to DMT, where PET is broken down with methanol at high temperatures and pressures. rsc.org

Glycolysis followed by Transesterification: PET is first broken down with ethylene glycol and then reacted with methanol to produce DMT. patsnap.com

Hydrolysis followed by Esterification: PET is hydrolyzed to terephthalic acid (TPA), which is then esterified with methanol to form DMT. researchgate.net

The DMT recovered from PET waste serves as a valuable chemical feedstock. zenodo.org While standard PET recycling loops focus on repolymerizing this DMT to make new PET, this recycled monomer can also be diverted for the synthesis of specialty chemicals. rsc.org A key potential pathway is the chlorination of this recycled DMT to produce this compound. This process would involve electrophilic aromatic substitution, where chlorine is added to the benzene ring of the DMT molecule.

By linking the robust PET recycling infrastructure to the synthesis of functional monomers like this compound, a "waste to wealth" strategy can be realized. This approach transforms low-value plastic waste into a high-value building block for advanced, functional polymers, contributing to a more sustainable and technologically advanced materials industry. rsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Dichloroterephthalate Ligands

Dichloroterephthalate as a Building Block for Coordination Polymers

Dichloroterephthalate ligands, specifically the anion of 2,6-dichloroterephthalic acid, are utilized in the synthesis of coordination polymers. These ligands can coordinate to metal ions in various modes, leading to the formation of diverse structural topologies. The chlorine atoms on the aromatic ring can influence the electronic properties of the ligand and introduce the potential for halogen bonding interactions within the crystal structure, further directing the assembly of the coordination network.

In the construction of these polymers, dichloroterephthalate often acts as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. The choice of metal ion and the presence of auxiliary ligands, such as N-donor organic species, play a crucial role in determining the final architecture and properties of the resulting coordination polymer. For instance, the combination of dicarboxylate ligands with bipyridine-type co-ligands is a well-established method for creating a wide array of coordination networks with interesting properties. znaturforsch.com

Synthetic Strategies for Dichloroterephthalate-Based Coordination Polymers

The synthesis of coordination polymers based on dichloroterephthalate ligands typically involves the self-assembly of metal ions and the organic linker under specific reaction conditions. The choice of synthetic method is critical as it can significantly influence the dimensionality, topology, and crystallinity of the final product.

Hydrothermal and solvothermal methods are the most widely employed techniques for the synthesis of dichloroterephthalate-based coordination polymers. researchgate.netchemsociety.org.ng These methods involve heating a mixture of the metal salt, the dichloroterephthalic acid ligand, and a solvent in a sealed vessel at elevated temperatures. researchgate.netnih.gov Water is used as the solvent in hydrothermal synthesis, while non-aqueous solvents are used in solvothermal synthesis. researchgate.net

The temperature, reaction time, pH of the solution, and the nature of the solvent are critical parameters that can be tuned to control the crystallization process and the final structure of the coordination polymer. researchgate.netnih.gov For example, adjusting the pH can influence the deprotonation state of the carboxylic acid groups, thereby affecting the coordination mode of the ligand. znaturforsch.com Similarly, the choice of solvent can impact the solubility of the reactants and the stability of the resulting framework. researchgate.net These methods are favored for their ability to produce highly crystalline materials suitable for single-crystal X-ray diffraction studies. researchgate.netnih.gov

| Parameter | Influence on Synthesis | References |

| Temperature | Affects reaction kinetics and can lead to different crystalline phases. | researchgate.netnih.gov |

| Reaction Time | Can influence the size and quality of the resulting crystals. | nih.gov |

| pH | Determines the deprotonation state of the ligand, affecting its coordination behavior. | znaturforsch.com |

| Solvent | Influences the solubility of reactants and can be incorporated into the final structure. | researchgate.net |

Structural Characterization of Coordination Polymers

The determination of the precise three-dimensional arrangement of atoms within a coordination polymer is essential for understanding its properties and potential applications. Several analytical techniques are employed for this purpose, with single-crystal X-ray diffraction being the most definitive method.

Topological analysis is a method used to simplify and classify the complex structures of coordination polymers and MOFs. youtube.com It involves representing the metal-organic framework as a net where the metal clusters or ions are considered as nodes and the organic linkers as connectors. youtube.comyoutube.com This approach allows for the description and comparison of different framework architectures based on their underlying connectivity, regardless of the specific geometric details. youtube.com

The topology of a framework is often described by a Schläfli symbol, which indicates the number and type of rings that meet at a particular node. This method provides a powerful tool for understanding the relationship between the structure of a coordination polymer and its properties, and for the rational design of new frameworks with desired topologies. mdpi.comresearchgate.net By analyzing the topology, one can gain insights into the porosity, stability, and potential applications of the material. mdpi.com

Functional Properties of Dichloroterephthalate-Derived Coordination Polymers

Luminescence Modulation and Energy Transfer Mechanisms

The luminescence of MOFs can originate from various sources, including the organic linker, the metal cluster, or charge transfer between them. sethanandramjaipuriacollege.in The organic linker often acts as an "antenna," absorbing energy and transferring it to the metal center, which can result in enhanced or modulated luminescence. acs.orgnih.gov This process, known as ligand-to-metal energy transfer (LMET), is a key mechanism in designing luminescent MOFs (LMOFs). rsc.org

In MOFs built with terephthalic acid and its derivatives, luminescence is typically attributed to the π-π* transitions within the ligand. matec-conferences.org The introduction of substituents onto the terephthalate (B1205515) ring can significantly alter the electronic structure of the ligand, thereby influencing the luminescence properties. For instance, in a study of heterometallic MOFs based on substituted terephthalates, the emission maximum shifted to a longer wavelength when bromine was added as a substituent, reflecting changes in the electronic structure of the ring. mdpi.com The inclusion of guest molecules within the pores can also lead to quenching or enhancement of luminescence. A Li-Zn MOF based on terephthalate showed a quantum yield of 41%, which decreased to 19.5% upon inclusion of benzene (B151609) and was fully quenched by nitrobenzene. mdpi.com

While specific studies on the luminescence of MOFs using 2,6-dichloroterephthalate are not abundant, related research provides insight. For example, a zinc-MOF constructed with terephthalic acid and a terpyridine co-ligand was developed as a highly sensitive and selective fluorescent sensor for the pesticide 2,6-dichloro-4-nitroaniline. researchgate.net The quenching of the MOF's strong blue luminescence upon interaction with the pesticide was attributed to electronic interactions and absorption of the MOF's emission light by the analyte. researchgate.net This suggests that the electronic characteristics of the dichloro-substituted aromatic ring play a crucial role in the sensing mechanism, a principle that would similarly apply to MOFs where the dichlorinated unit is an integral part of the framework linker.

Energy transfer mechanisms in LMOFs are generally categorized as Förster (through-space dipole-dipole interaction) and Dexter (electron exchange) types. acs.org Efficient energy transfer can also occur from one linker to another within the framework, a process that can be finely controlled by mixing different linkers to create light-harvesting systems. acs.orgnih.gov

Photocatalytic Activities for Degradation Processes

MOFs have emerged as promising materials for photocatalysis due to their high surface area, tunable porosity, and the ability to generate photoactive species. bucea.edu.cnnih.gov They can act as photocatalysts for the degradation of various organic pollutants in water. bucea.edu.cn The fundamental mechanism involves the generation of electron-hole pairs upon light irradiation, which then react with water or oxygen to produce highly reactive oxygen species (ROS) that degrade the pollutant molecules.

The choice of both the metal and the organic linker determines the band gap of the MOF and its efficiency as a photocatalyst. bucea.edu.cn Terephthalate-based MOFs, such as the well-known MOF-5 and UiO-66, have been investigated for their photocatalytic activities. matec-conferences.org The photocatalytic performance is influenced by numerous factors, including the initial concentration of the dye, the amount of photocatalyst used, and the pH of the solution. nih.gov

The introduction of substituents on the terephthalate linker can modulate the photocatalytic properties. Functional groups can alter the electronic band structure of the MOF or act as active sites. For example, a study on a mixed-ligand MOF demonstrated a high degradation efficiency of 92.5% for crystal violet within 120 minutes under UV irradiation. researchgate.net While specific research on the photocatalytic activity of MOFs derived directly from 2,6-dichloroterephthalate is limited, computational studies have shown that ligand functionalization significantly impacts the electronic properties of the framework. A density-functional theory study on scandium terephthalate MOFs revealed that linker terminations, including chloro-groups, primarily affect the energetic stability and electronic structure, which are key determinants of photocatalytic potential. acs.org The presence of halogen substituents can influence the reaction pathways and efficiency of degradation processes.

Gas Adsorption Studies and Ligand-Substituent Effects in Porous Coordination Polymers

The permanent porosity and high surface area of MOFs make them exceptional candidates for gas storage and separation applications. taylorfrancis.comresearchgate.net The precise control over pore size and surface chemistry through the choice of linkers allows for the design of materials with high selectivity for specific gases. rsc.orgnih.gov

The functionalization of linkers with substituent groups is a powerful strategy to enhance gas adsorption properties. These groups can introduce specific binding sites, alter the polarity of the pore surface, and optimize the pore dimensions, leading to improved uptake and selectivity. nih.govnih.gov The effect of chloro-functionalization has been demonstrated in a series of zirconium-based MOFs. nih.gov By using 2-chloroterephthalic acid and 2,5-dichloroterephthalic acid to create UiO-66-Cl and UiO-66-Cl₂, respectively, researchers observed a significant impact on benzene adsorption.

Despite the chloro-substituents leading to a reduction in the accessible pore volume, the benzene uptake at low pressures was notably enhanced. nih.gov This improvement is attributed to the favorable interactions between the adsorbed benzene molecules and the chlorinated linkers, specifically through −CH···Cl and Cl···π interactions. nih.gov

| Material | Ligand | Pore Volume (cm³ g⁻¹) | Benzene Uptake at 0.12 mbar (mmol g⁻¹) |

|---|---|---|---|

| UiO-66 | Terephthalic acid | 0.43 | 0.63 |

| UiO-66-Cl | 2-Chloroterephthalic acid | 0.39 | 0.88 |

| UiO-66-Cl₂ | 2,5-Dichloroterephthalic acid | 0.32 | 1.43 |

Data sourced from a study on enhanced benzene adsorption in chloro-functionalized MOFs. nih.gov

Analytical Methodologies for Dimethyl 2,6 Dichloroterephthalate Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of Dimethyl 2,6-dichloroterephthalate. Techniques such as NMR, Mass Spectrometry, and FTIR provide complementary information to build a complete picture of the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural analysis of organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

For this compound, the ¹H NMR spectrum is expected to be relatively simple. The molecular symmetry would render the two aromatic protons chemically equivalent, resulting in a single signal (a singlet). The six protons of the two methyl ester groups would also be equivalent, producing another distinct singlet. The integration of these signals would show a 1:3 ratio, corresponding to the aromatic and methyl protons, respectively.

¹³C NMR spectroscopy provides further structural confirmation. nih.gov In a study on a related compound, dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, solid-state ¹³C NMR was instrumental in differentiating between polymorphs by analyzing the chemical shift values of the carbon atoms. nih.govresearchgate.net For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons attached to the ester groups, the aromatic carbons bonded to chlorine, and the methyl carbons.

The choice of solvent is critical for qNMR (quantitative NMR) studies. Solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable for dissolving this compound. bipm.org However, using deuterated methanol (B129727) (CD₃OD) can lead to transesterification, where the methyl ester groups are exchanged for deuteromethyl groups, which would interfere with quantification using the methyl signal. bipm.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0 | Singlet | Aromatic C-H |

| ¹H | ~3.9 | Singlet | Ester -OCH₃ |

| ¹³C | ~164 | Singlet | Carbonyl C=O |

| ¹³C | ~135 | Singlet | Aromatic C-Cl |

| ¹³C | ~132 | Singlet | Aromatic C-COOCH₃ |

| ¹³C | ~130 | Singlet | Aromatic C-H |

| ¹³C | ~53 | Singlet | Ester -OCH₃ |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. For this compound (C₁₀H₈Cl₂O₄), the expected monoisotopic mass is approximately 261.98 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, this results in a characteristic pattern of three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds like Dimethyl terephthalate (B1205515), which serves as a basis for interpreting the fragmentation patterns. nist.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value/Observation | Significance |

| Molecular Formula | C₁₀H₈Cl₂O₄ | --- |

| Molecular Weight | 194.18 g/mol (base structure: Dimethyl terephthalate) nih.gov | --- |

| Monoisotopic Mass | ~261.98 Da | Confirms molecular formula. |

| Molecular Ion Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ | Isotopic pattern confirms the presence of two chlorine atoms. |

| Key Fragment Ions | Loss of -OCH₃, Loss of -COOCH₃ | Provides structural information. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

Analysis of related compounds shows that FTIR is effective in identifying key structural features. For instance, studies on coal tar residues use FTIR to characterize aromatic structures and their substitution patterns. mdpi.com The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) stretch of the ester groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~3000-2850 | C-H Stretch | Methyl Group (-OCH₃) |

| ~1730-1715 | C=O Stretch | Ester Carbonyl |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester Linkage |

| ~850-750 | C-Cl Stretch | Aryl Halide |

| ~900-675 | C-H Bend | Aromatic Ring Substitution Pattern |

Chromatographic Separation and Purity Validation

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantitative analysis. HPLC and GC are the most commonly used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity validation of non-volatile or thermally sensitive compounds like this compound. Validated HPLC methods developed for similar diester compounds, such as Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylene dioxybiphenyl-2,2′-dicarboxylate (DDB), demonstrate the utility of this technique. nih.govresearchgate.net

A typical reversed-phase HPLC method would utilize a C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the aromatic ring of the compound absorbs UV light. wur.nl For higher sensitivity, a fluorescence detector could also be employed. nih.gov Method validation according to ICH guidelines ensures linearity, accuracy, precision, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). nih.gov

Table 4: Typical HPLC Parameters for Analysis of Aromatic Diesters Parameters based on methods for the related compound DDB. nih.govresearchgate.net

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol : 0.05 M Sodium Dihydrogen Phosphate Buffer (80:20, v/v), pH 3 nih.gov |

| Flow Rate | 1.0 mL/min |

| Detector | UV/DAD (e.g., at 230 nm or 275 nm) or Fluorescence (Ex/Em: 275/400 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

| Linearity Range | 0.1 - 1.5 µg/mL nih.gov |

| Limit of Detection (LOD) | ~0.032 µg/mL nih.gov |

| Limit of Quantification (LOQ) | ~0.097 µg/mL nih.gov |

Gas Chromatography (GC) for Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may be sufficiently volatile for direct GC analysis, the outline specifies "Derivative Analysis." This approach is typically used when the target analyte has poor chromatographic properties (e.g., is non-volatile, polar, or thermally unstable). jfda-online.com

In this context, derivative analysis would be most relevant for the analysis of the hydrolysis product of this compound, which is 2,6-dichloroterephthalic acid. Carboxylic acids are polar and less volatile, often leading to poor peak shape in GC. researchgate.net To overcome this, the acid is converted into a more volatile and thermally stable derivative prior to injection. A common method is silylation, where active hydrogens in the carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). jfda-online.comresearchgate.net The resulting TMS ester is much more suitable for GC analysis.

The analysis would be performed on a capillary column with a non-polar or semi-polar stationary phase, and detection would typically be carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification. nih.gov

Table 5: Illustrative GC Conditions for Analysis of a Silylated Derivative

| Parameter | Typical Conditions |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.net |

| Column | Fused-silica capillary column (e.g., 30 m) with a dimethylpolysiloxane stationary phase (e.g., HP-5ms) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 100°C, ramp at 10-15°C/min to 280°C, hold for 5-10 min nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Solid-State Analytical Techniques

The characterization of the solid-state properties of "this compound" is crucial for understanding its crystalline structure and thermal behavior. This section details the application of X-ray Powder Diffraction (XRD) for phase analysis and Differential Scanning Calorimetry (DSC) for studying the phase transitions of its related derivatives.

X-ray Powder Diffraction (XRD) for Crystalline Phase Analysis

In a typical XRD analysis, the powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline solid. For instance, in the analysis of a related isomer, dimethyl-2,5-dichloroterephthalate, XRD measurements were performed using a 2θ range of 5-55°, a step size of 0.02°, and a specific scan speed. Such parameters are chosen to ensure adequate resolution of the diffraction peaks.

Furthermore, for a more detailed structural analysis, such as the determination of unit cell parameters, advanced techniques like synchrotron X-ray diffraction can be employed. This method utilizes a high-intensity X-ray source, which is particularly useful for analyzing complex crystal structures and refining unit cell dimensions with high precision. The analysis of the crystal structure of compounds like formylurea (B75220) from powder diffraction data collected on conventional laboratory instruments demonstrates the power of this technique in determining the structure of organic molecules. rsc.org

The identification of different crystalline forms, or polymorphs, is a critical aspect of solid-state characterization. fishersci.ca Polymorphs of a given compound can exhibit different physical properties, and XRD is the primary tool for their identification and differentiation. Each polymorph will produce a distinct powder diffraction pattern. Although specific polymorphs of this compound have not been reported in the searched literature, XRD would be the essential technique for any such investigation.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies of Related Derivatives

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. While specific DSC data for this compound is not available, the thermal behavior of related dimethyl terephthalate derivatives provides insight into the expected phase transitions.

For example, studies on Dimethyl Terephthalate (DMT) and its isomers, Dimethyl Isophthalate (DMI) and Dimethyl Phthalate (DMP), have utilized DSC to investigate their solid-liquid equilibria. researchgate.net These studies have determined key thermal properties such as the melting point and heat of fusion.

The thermal properties of Dimethyl Terephthalate (DMT) and its isomers, as determined by DSC and other methods, are summarized in the table below.

| Compound Name | Melting Point (°C) | Eutectic Temperature with DMT (K) |

| Dimethyl Terephthalate (DMT) | 140.655 ± 0.002 | - |

| Dimethyl Isophthalate (DMI) | Not specified | 336.7 |

| Dimethyl Phthalate (DMP) | Not specified | 271.1 |

Data sourced from a study on the solid-liquid equilibrium of these compounds. researchgate.net

DSC analysis is also crucial in the study of polyesters derived from terephthalate compounds. For instance, the thermal properties of copolyesters synthesized from dimethyl terephthalate, 1,10-decanediol, and dimethyl 2,5-furandicarboxylate were analyzed using DSC to determine their melting and crystallization behavior. researchgate.net Similarly, the thermal degradation of polystyrene plasticized with dimethyl terephthalate has been investigated using thermogravimetric analysis (TGA), a related thermal analysis technique. tsijournals.com These examples underscore the utility of thermal analysis methods in characterizing the phase behavior of materials related to this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels. fiu.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. chemrxiv.org It has proven to be a valuable tool for predicting the molecular and material properties of a wide range of compounds. chemrxiv.orgnih.gov For organic molecules, DFT can be employed to calculate optimized geometries, heats of formation, and detonation properties. researchgate.netnih.gov In the context of materials science, DFT is instrumental in creating high-throughput atomistic calculation frameworks to predict the electronic-scale properties of crystalline solids. utexas.edu

A comparative study on tetrachlorobutadiene isomers highlighted the advantages of DFT over the Hartree-Fock method in providing a more accurate description of molecular properties due to the inclusion of electron correlation. chemrxiv.org This underscores the suitability of DFT for analyzing halogenated organic compounds like Dimethyl 2,6-dichloroterephthalate.

The concept of partial atomic charges helps in understanding the polarity of molecules and their intermolecular interactions. fiu.edu While the concept is not uniquely defined, various methods exist to calculate these charges, which are crucial for molecular mechanics simulations. fiu.edu In strong magnetic fields, DFT studies have shown that the charge distribution in molecules like hydrogen halides can be significantly altered, even leading to a reversal of polarity. vub.be

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a critical parameter in determining the electronic excitation properties of a molecule. researchgate.netresearchgate.net For instance, in the design of organic photodetector candidates, the relationship between the HOMO-LUMO gap and molecular polarizability is a crucial consideration. rsc.org Computational studies on donor-polymer candidates for photovoltaics have extended the analysis beyond monomer frontier orbitals to oligomers to better predict their properties. bethel.edu

A study on organic delayed fluorescence efficiency developed a model based on the weights of frontier molecular orbitals (HOMO-1, HOMO, LUMO, and LUMO+1) to predict the photoluminescent quantum yields. nih.gov Such an analysis for this compound would be invaluable in predicting its electronic and optical properties.

Table 1: Illustrative Data from Computational Studies on Related Organic Molecules

| Compound/System | Computational Method | Key Property Investigated | Finding |

| Tetrachlorobutadiene Isomers | DFT (B3LYP) | Vibrational Frequencies (IR Spectra) | DFT provided a more accurate and detailed analysis of functional groups compared to the Hartree-Fock method. chemrxiv.org |

| Tetranitro-bis-1,2,4-triazole Isomers | DFT (B3LYP/6-311G(d,p)) | Detonation Velocity and Pressure | Four of the designed isomers exhibited higher detonation performances than HMX. nih.gov |

| Organic Photodetector Candidates | QM7-X Dataset Analysis | HOMO-LUMO Gap and Dipole Polarizability | The HOMO-LUMO gap and polarizability are uncorrelated in a broad chemical space, allowing for independent tuning. rsc.org |

| TADF Emitters | Electronic Structure-Infused Network (ESIN) | Photoluminescent Quantum Yields (PLQY) | The model predicts PLQY based on the electronic features of frontier molecular orbitals. nih.gov |

Molecular Dynamics (MD) Simulations of Compound Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net This approach allows for the investigation of the dynamic behavior and interactions of compounds, providing insights into processes that are not accessible through static calculations. researchgate.netnih.gov For example, MD simulations have been used to study the structural properties of carboxylic acid dimers confined within urea (B33335) tunnels, revealing details about their conformation and ordering. nih.gov

In the context of polymers derived from terephthalate (B1205515) monomers, MD simulations have been employed to investigate the behavior of polyester (B1180765) in different solvents. researchgate.net Such simulations can provide information on properties like the glass transition temperature and free volume, which are crucial for understanding the material's processability and performance. Although specific MD studies on this compound were not found, this methodology could be applied to understand its behavior in solution or in the melt, as well as its interactions with other molecules or surfaces. For instance, MD simulations have been used to investigate the behavior of a tricarboxylic acid derivative on a gold surface, revealing different conformations and dynamic behaviors. researchgate.net

A combined MD and electronic structure approach has been successful in reproducing the complex vibrational spectra of strongly hydrogen-bonded carboxylic acids. nih.gov This highlights the power of combining different computational techniques to gain a more complete understanding of molecular systems.

Computational Studies on Structure-Reactivity and Structure-Property Relationships

Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov For example, computational studies on the chlorination of steroidal enones have been used to predict their reactivity and transformation products in environmental systems.

While no specific structure-reactivity or structure-property studies for this compound were identified, the principles are broadly applicable. The electronic properties calculated through quantum chemistry, such as partial charges and frontier orbital energies, can serve as descriptors in QSAR/QSPR models. For instance, the introduction of different functional groups to a parent molecule can significantly alter its properties, and these effects can be systematically studied using computational methods. researchgate.net

Automated Computational Frameworks for Materials Design

The vastness of chemical space necessitates the development of automated computational frameworks for the accelerated design of new materials with desired properties. nih.govdigitellinc.com These frameworks often integrate machine learning and high-throughput virtual screening with computational chemistry methods like DFT and MD. nih.govarxiv.org

Generative deep learning models are being developed to design organic molecules with tailored properties for applications such as organic light-emitting diodes (OLEDs) and photovoltaics. acs.org These models can learn the underlying principles of molecular design and generate novel structures with optimized properties. acs.org Reinforcement learning methods are also being used to navigate chemical space and design functional organic molecules and polymers by integrating with quantum chemistry calculations in real-time. digitellinc.com

While the direct application of these automated frameworks to this compound has not been reported, it represents a class of molecules (polyester precursors) that could benefit from such approaches. researchgate.net For example, automated workflows could be used to screen different substituted terephthalates for optimal properties for polymer synthesis.

Current Research Gaps and Future Academic Directions for Dimethyl 2,6 Dichloroterephthalate

Comprehensive Synthesis Protocols and Application Data for Specific Isomers

Furthermore, there is a complete absence of application data for dimethyl 2,6-dichloroterephthalate. Its isomers, such as dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA), have found utility as herbicides. This suggests that the chlorine substitution pattern is critical to the molecule's function. Future research should focus on developing and documenting robust synthesis protocols and subsequently screening the isomers of dimethyl dichloroterephthalate for various applications, including as monomers for polyesters and polyamides, and for potential biological activity.

Table 1: Comparison of Related Terephthalate (B1205515) Esters

| Compound Name | Key Features | Known Applications |

| Dimethyl terephthalate | Non-halogenated | Monomer for PET, PBT, and PTT polyesters. wikipedia.org |

| Dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA) | Tetrachlorinated | Pre-emergent herbicide. |

| Dimethyl 2,5-dibromoterephthalate | Dibrominated | Intermediate in organic synthesis. nih.gov |

| This compound | Dichlorinated | Data not available |

Elucidation of Complex Reaction Mechanisms and Pathways

The reaction mechanisms and pathways involving this compound remain unelucidated. Understanding these is crucial for controlling polymerization reactions and for predicting the properties of any resulting materials. For instance, in the synthesis of poly(p-phenylene terephthalamide) (PPTA), the reaction kinetics of terephthaloyl chloride with p-phenylenediamine (B122844) are a key area of study. rsc.org Similar investigations into the polycondensation of this compound with various diamines or diols are necessary.

Future academic work should employ kinetic studies and computational modeling to understand the influence of the chlorine atoms on the reactivity of the ester groups. Key questions to be addressed include how the electron-withdrawing nature of the chlorine atoms affects the susceptibility of the carbonyl carbon to nucleophilic attack and the stability of the transition states during polymerization.

Exploration of Novel Derivatives and Their Functionalization

The potential for creating novel derivatives from this compound is a significant, yet unexplored, area of research. The chlorine atoms on the benzene (B151609) ring are potential sites for further functionalization through nucleophilic aromatic substitution reactions. This could allow for the introduction of various functional groups, leading to a new family of monomers with tailored properties. For example, replacing the chlorine atoms with other moieties could influence the solubility, thermal stability, and flame retardancy of polymers derived from these monomers.

There is a clear need for systematic studies on the derivatization of this compound. This would involve exploring a range of nucleophiles and reaction conditions to synthesize new, functionalized terephthalate esters. The resulting derivatives could then be used to produce polymers with advanced properties.

Advanced Computational Modeling for Predictive Material Design

Computational modeling and machine learning have emerged as powerful tools for accelerating the design of new materials. google.com These methods can predict the properties of polymers based on the structure of their constituent monomers. However, there is no evidence in the literature of such models being applied to polymers derived from this compound.

Future research should leverage density functional theory (DFT) and molecular dynamics simulations to predict the properties of polyesters and polyamides synthesized from this compound. These models could predict key characteristics such as glass transition temperature, mechanical strength, and thermal stability, thus guiding experimental work towards the most promising materials.

Integration into Emerging Smart Materials and Responsive Systems

The incorporation of halogen atoms into polymer backbones can impart unique properties that are desirable for smart materials and responsive systems. For example, changes in the dielectric constant or refractive index in response to external stimuli could be exploited. The potential for this compound to serve as a building block for such materials is an exciting but entirely unexplored research avenue.

Academic investigations should focus on synthesizing polymers from this compound and evaluating their responsiveness to stimuli such as light, temperature, and electric fields. This could lead to the development of new materials for sensors, actuators, and other advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl 2,6-dichloroterephthalate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of 2,6-dichloroterephthalic acid using methanol in the presence of a catalytic acid (e.g., sulfuric acid). A reflux setup under anhydrous conditions is standard. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Post-reaction, purification is achieved through recrystallization from ethanol or column chromatography. Safety protocols mandate fume hood use and PPE (gloves, lab coat, goggles) due to corrosive reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester group formation (e.g., methoxy protons at ~3.8–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈Cl₂O₄).

- Melting Point Analysis : Compare observed values with literature data to assess purity.

- Elemental Analysis : Validate C, H, and Cl content. Append raw spectral data and calibration curves in supplementary materials for reproducibility .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols or vapors.

- Waste Management : Collect waste in designated containers for halogenated organics; avoid aqueous disposal to prevent environmental contamination.

- Emergency Protocols : Use sand or silica-based absorbents for spills. Document spill response procedures in lab safety manuals .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can evaluate the effects of temperature (X₁), catalyst concentration (X₂), and methanol stoichiometry (X₃) on yield.

- Variables : Set ranges (e.g., 60–100°C, 5–15% H₂SO₄, 2–4 equivalents methanol).

- Response Surface Analysis : Use software like Minitab or Design-Expert to model interactions and identify optimal conditions.

- Validation : Replicate the predicted optimal conditions to confirm reproducibility. Report confidence intervals and ANOVA results .

Q. What computational approaches are effective in predicting the reactivity or environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute thermodynamic parameters (e.g., Gibbs free energy of hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent interactions or degradation pathways in aquatic environments.

- QSPR Models : Corrogate experimental data (e.g., logP, solubility) with environmental persistence metrics. Validate models using leave-one-out cross-validation .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically aggregate studies using PRISMA guidelines, assessing bias via ROBINS-I tool.

- Dose-Response Reconciliation : Normalize data to common metrics (e.g., LD₅₀ in mg/kg) and account for species-specific differences.

- In Vitro/In Vivo Bridging*: Use hepatic microsomal assays to compare metabolic pathways across models. Report confidence intervals and heterogeneity indices (I²) .

Q. What strategies enhance the sensitivity of detecting this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices; Soxhlet extraction for solids.

- Analytical Method : LC-MS/MS with electrospray ionization (ESI⁻) in MRM mode (e.g., m/z 265 → 169).

- Limit of Detection (LOD) Optimization : Use isotope-labeled internal standards (e.g., ¹³C₆-labeled analog) to correct matrix effects. Validate via spike-recovery experiments (70–120% recovery acceptable) .

Data Management and Reporting

Q. How should spectral data (NMR, MS) for this compound be documented to ensure reproducibility?

- Methodological Answer :

- Raw Data Archiving : Deposit unprocessed NMR FIDs and MS spectra in repositories like Zenodo or institutional databases.

- Metadata : Include instrument parameters (e.g., NMR field strength, MS ionization mode), solvent peaks, and calibration details.

- Supplementary Materials : Append annotated spectra with peak assignments and integration values in publications .

Q. What statistical methods are appropriate for analyzing variability in synthesis yields across batches?

- Methodological Answer :

- Process Control Charts : Use X-bar and R charts to monitor batch-to-batch consistency.

- Multivariate Analysis : Apply PCA to identify latent variables (e.g., humidity, reagent lot) affecting yield.

- Outlier Detection : Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Report p-values and effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.